molecular formula C15H13FN2O3S B5710518 2-(benzylthio)-N-(4-fluoro-3-nitrophenyl)acetamide

2-(benzylthio)-N-(4-fluoro-3-nitrophenyl)acetamide

Katalognummer B5710518
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: LNSAHZPQEBIKMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylthio)-N-(4-fluoro-3-nitrophenyl)acetamide, commonly known as BTFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. BTFNA is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific enzyme, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

BTFNA works by binding to the active site of granzyme B, thereby preventing its activity. Granzyme B is involved in the cleavage of various proteins that are important for the immune response, including cytokines and chemokines. By inhibiting the activity of granzyme B, BTFNA can modulate the immune response and potentially prevent the development of various diseases.
Biochemical and Physiological Effects:
BTFNA has been shown to have potent inhibitory activity against granzyme B in vitro and in vivo. It has also been shown to modulate the immune response in various disease models, indicating its potential therapeutic applications. BTFNA has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BTFNA in lab experiments is its potent inhibitory activity against granzyme B. This makes it a valuable tool for studying the role of granzyme B in various disease processes. However, one limitation of using BTFNA is its specificity for granzyme B. It may not be effective against other enzymes or targets, limiting its potential applications in certain disease models.

Zukünftige Richtungen

There are several future directions for the study of BTFNA. One potential application is in the development of new therapies for autoimmune disorders and inflammation. BTFNA has been shown to modulate the immune response in these diseases, making it a promising candidate for further development. Another future direction is in the development of new cancer therapies. Granzyme B is overexpressed in many types of cancer, and BTFNA has been shown to selectively inhibit its activity, making it a potential candidate for the development of new cancer treatments. Finally, further studies are needed to elucidate the full range of targets and applications for BTFNA, including its potential use in other disease models.

Synthesemethoden

The synthesis of BTFNA involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method involves the reaction of 4-fluoro-3-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl mercaptan to form the benzyl thioester, which is subsequently hydrolyzed to form BTFNA.

Wissenschaftliche Forschungsanwendungen

BTFNA has been extensively studied for its potential applications in drug discovery. It has been shown to selectively inhibit the activity of a specific enzyme called the serine protease granzyme B, which is involved in various disease processes such as inflammation, autoimmune disorders, and cancer. BTFNA has been shown to have potent inhibitory activity against granzyme B, making it a promising candidate for the development of new therapies for these diseases.

Eigenschaften

IUPAC Name

2-benzylsulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-13-7-6-12(8-14(13)18(20)21)17-15(19)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSAHZPQEBIKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.